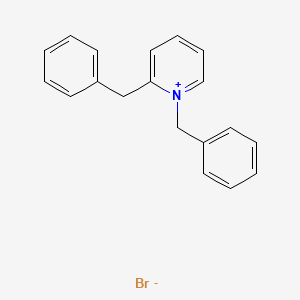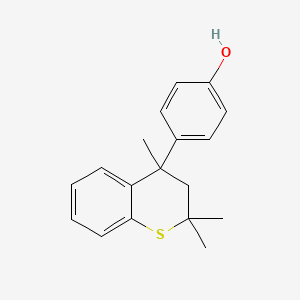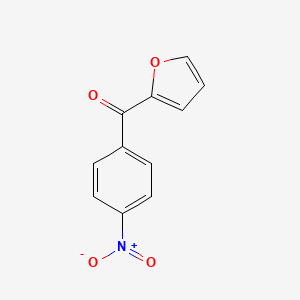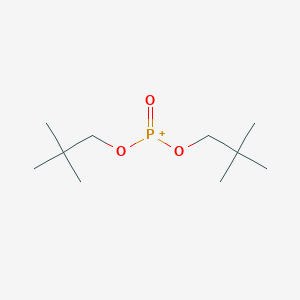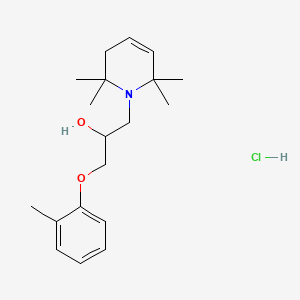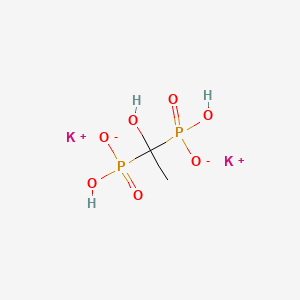
Prop-2-enenitrile;prop-2-enoic acid;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-enenitrile, prop-2-enoic acid, and styrene are organic compounds that are often used in the synthesis of various polymers and copolymers. These compounds are known for their reactivity and versatility in chemical reactions, making them valuable in industrial applications. Prop-2-enenitrile, also known as acrylonitrile, is a colorless liquid with a pungent odor. Prop-2-enoic acid, commonly referred to as acrylic acid, is a clear, colorless liquid with an acrid smell. Styrene is a colorless liquid that evaporates easily and has a sweet smell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Prop-2-enenitrile (Acrylonitrile)
Synthetic Route: Acrylonitrile is typically produced by the ammoxidation of propylene. This process involves the reaction of propylene, ammonia, and oxygen in the presence of a catalyst.
Reaction Conditions: The reaction is carried out at high temperatures (400-500°C) and pressures, using catalysts such as bismuth molybdate.
Industrial Production: The Sohio process is the most common industrial method for producing acrylonitrile.
-
Prop-2-enoic acid (Acrylic Acid)
Synthetic Route: Acrylic acid is produced by the oxidation of propylene. This process involves the reaction of propylene with oxygen in the presence of a catalyst.
Reaction Conditions: The reaction is carried out at high temperatures (200-300°C) and pressures, using catalysts such as molybdenum and vanadium oxides.
Industrial Production: The two-step oxidation process is the most common industrial method for producing acrylic acid.
-
Styrene
Synthetic Route: Styrene is produced by the dehydrogenation of ethylbenzene. This process involves the removal of hydrogen from ethylbenzene to form styrene.
Reaction Conditions: The reaction is carried out at high temperatures (600-650°C) and low pressures, using catalysts such as iron oxide.
Industrial Production: The catalytic dehydrogenation process is the most common industrial method for producing styrene.
Analyse Chemischer Reaktionen
Types of Reactions
-
Prop-2-enenitrile (Acrylonitrile)
Oxidation: Acrylonitrile can undergo oxidation to form acrylamide.
Reduction: Acrylonitrile can be reduced to form propionitrile.
Substitution: Acrylonitrile can undergo nucleophilic substitution reactions to form various derivatives.
-
Prop-2-enoic acid (Acrylic Acid)
Polymerization: Acrylic acid can undergo polymerization to form polyacrylic acid.
Esterification: Acrylic acid can react with alcohols to form esters.
Addition: Acrylic acid can undergo addition reactions with various nucleophiles.
-
Styrene
Polymerization: Styrene can undergo polymerization to form polystyrene.
Hydrogenation: Styrene can be hydrogenated to form ethylbenzene.
Halogenation: Styrene can undergo halogenation to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Polymerization: Common initiators include benzoyl peroxide and azobisisobutyronitrile.
Major Products
Acrylonitrile: Acrylamide, propionitrile, and various derivatives.
Acrylic Acid: Polyacrylic acid, acrylic esters, and various addition products.
Styrene: Polystyrene, ethylbenzene, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Prop-2-enenitrile, prop-2-enoic acid, and styrene have numerous applications in scientific research:
Chemistry: These compounds are used as monomers in the synthesis of various polymers and copolymers. They are also used as intermediates in organic synthesis.
Biology: Acrylic acid and its derivatives are used in the preparation of hydrogels for biomedical applications. Acrylonitrile is used in the synthesis of nitrile rubber, which is used in medical gloves.
Medicine: Polymers derived from these compounds are used in drug delivery systems and tissue engineering.
Industry: These compounds are used in the production of plastics, adhesives, coatings, and textiles.
Wirkmechanismus
The mechanism of action of these compounds varies depending on the specific reaction and application:
Acrylonitrile: Acts as a monomer in polymerization reactions, forming nitrile rubber and other polymers. It can also act as an electrophile in nucleophilic substitution reactions.
Acrylic Acid: Acts as a monomer in polymerization reactions, forming polyacrylic acid and other polymers. It can also act as an electrophile in addition reactions.
Styrene: Acts as a monomer in polymerization reactions, forming polystyrene and other polymers. It can also undergo various addition and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Acrylonitrile vs. Methacrylonitrile: Both compounds are nitriles, but acrylonitrile is more reactive due to the presence of a vinyl group.
Acrylic Acid vs. Methacrylic Acid: Both compounds are carboxylic acids, but acrylic acid is more reactive due to the presence of a vinyl group.
Styrene vs. α-Methylstyrene: Both compounds are aromatic hydrocarbons, but styrene is more reactive due to the presence of a vinyl group.
Similar Compounds
- Methacrylonitrile
- Methacrylic Acid
- α-Methylstyrene
Eigenschaften
CAS-Nummer |
24980-16-3 |
|---|---|
Molekularformel |
C14H15NO2 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
prop-2-enenitrile;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C3H3N.C3H4O2/c1-2-8-6-4-3-5-7-8;1-2-3-4;1-2-3(4)5/h2-7H,1H2;2H,1H2;2H,1H2,(H,4,5) |
InChI-Schlüssel |
QMRNDFMLWNAFQR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC#N.C=CC1=CC=CC=C1.C=CC(=O)O |
Verwandte CAS-Nummern |
24980-16-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



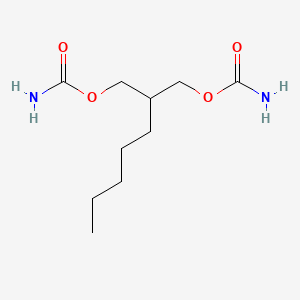
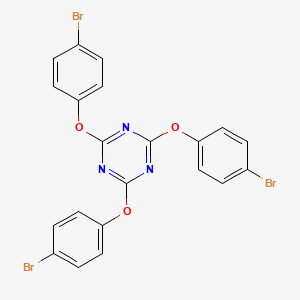
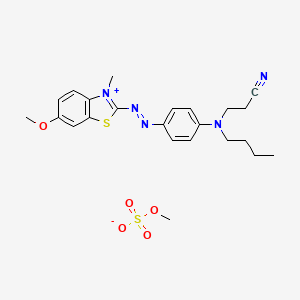

![Bicyclo[1.1.0]butane-1,3-dicarbonitrile](/img/structure/B14697948.png)
